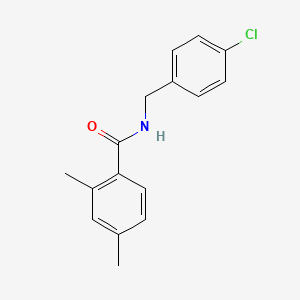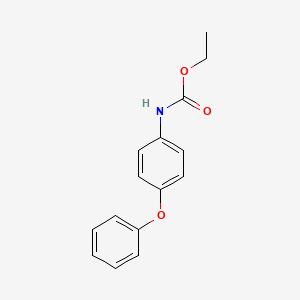
2-methyl-N',N'-diphenylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C20H18N2O It is a derivative of benzohydrazide, characterized by the presence of two phenyl groups and a methyl group attached to the benzohydrazide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’,N’-diphenylbenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with diphenylamine under specific conditions. One common method includes:
Starting Materials: 2-methylbenzohydrazide and diphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.
Procedure: The reactants are mixed and heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N’,N’-diphenylbenzohydrazide may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
化学反应分析
Types of Reactions
2-methyl-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazine derivatives, and various substituted benzohydrazides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-methyl-N’,N’-diphenylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-methyl-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression and cellular functions.
Modulating Signaling Pathways: Influencing various signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
N-Benzoyl-N-Phenylhydroxylamine: Similar in structure but with a hydroxylamine group instead of a hydrazide group.
2-Methyl-6-nitrobenzoic Anhydride: Another benzohydrazide derivative with a nitro group.
Uniqueness
2-methyl-N’,N’-diphenylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-methyl-N',N'-diphenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-10-8-9-15-19(16)20(23)21-22(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFLZTGLTNZBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)


![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)

![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![[2-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate](/img/structure/B5889376.png)
![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)

![4-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)

![(3E)-3-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]PROPANE-1,2-DIOL](/img/structure/B5889434.png)
![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
